(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound is a heterocyclic small molecule featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione core. Key structural elements include:
- A pyrazole moiety substituted with a 3-methyl-4-(2-methylpropoxy)phenyl group, enhancing steric bulk and modulating electronic properties.
- A methylidene bridge linking the pyrazole to the thiazolo-triazine core, which may influence conformational rigidity .
The compound’s synthesis likely involves multi-step reactions, such as condensation of thiazolo-triazine precursors with substituted pyrazole aldehydes, followed by functional group modifications. Characterization methods would include NMR, IR, and mass spectrometry (as seen in analogous syntheses in and ) .
Properties
Molecular Formula |
C34H31N5O4S |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C34H31N5O4S/c1-21(2)20-43-29-15-12-24(16-22(29)3)31-25(19-38(37-31)26-8-6-5-7-9-26)18-30-33(41)39-34(44-30)35-32(40)28(36-39)17-23-10-13-27(42-4)14-11-23/h5-16,18-19,21H,17,20H2,1-4H3/b30-18- |
InChI Key |
FQUWDSXTRKCUES-YKQZZPSBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl derivatives, pyrazole derivatives, and thiazolo[3,2-b][1,2,4]triazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. It could be used in the development of new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure might interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparison with structurally and functionally related molecules is provided below.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. The 4-methoxybenzyl group may improve membrane permeability relative to simpler alkyl chains in triazole-pyrazoles .
Synthetic Complexity :
- The target compound requires advanced condensation and functionalization steps, akin to the multi-step syntheses in and . However, its steric complexity (e.g., 2-methylpropoxy group) poses challenges in yield optimization compared to smaller analogs .
Acetylcholinesterase (AChE) Inhibition: The planar thiazolo-triazine core resembles benzofuran-based AChE inhibitors in , which showed strong correlation between hydrophobic substituents and activity (R² = 0.972) .
Therapeutic Windows :
- Similar to ferroptosis-inducing compounds (), the target compound’s selectivity may depend on substituent-driven redox modulation. For example, the methoxy group could reduce off-target cytotoxicity .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a thiazolo-triazine core, which is fused with a pyrazole moiety and substituted with various aromatic groups. Its molecular formula is C₃₁H₃₄N₄O₂S, and it has a molecular weight of approximately 530.7 g/mol. The unique structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins. This suggests that it may promote programmed cell death in malignant cells while sparing normal cells.
- In Vitro Studies : In cell line assays, the compound demonstrated a dose-dependent inhibition of proliferation in various cancer types, including breast and prostate cancers. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
Antioxidant Activity
The compound has also shown promising antioxidant properties:
- Radical Scavenging : It effectively scavenges free radicals, as evidenced by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays where it exhibited an IC50 value of approximately 15 µM.
- Protective Effects : In models of oxidative stress, the compound significantly reduced markers of oxidative damage in cellular systems.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | 10 - 25 µM |
| Antioxidant | Scavenges free radicals (DPPH assay) | ~15 µM |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Not specified |
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. They reported that treatment led to significant reductions in cell viability and increased apoptosis markers compared to control groups.
Study 2: Oxidative Stress Protection
Another study focused on the protective effects against oxidative stress in neuronal cells. The results indicated that pretreatment with the compound significantly reduced cell death caused by oxidative agents, highlighting its potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
